methyl (4-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate
Description
Methyl (4-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is a heterocyclic compound featuring a piperidine core substituted with a 3-cyanopyrazine moiety, a sulfamoyl linkage, and a phenylcarbamate group. This structure combines sulfonamide and carbamate functionalities, which are often associated with bioactivity in medicinal and agrochemical contexts.
Properties
IUPAC Name |
methyl N-[4-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4S/c1-29-19(26)24-15-2-4-16(5-3-15)30(27,28)23-13-14-6-10-25(11-7-14)18-17(12-20)21-8-9-22-18/h2-5,8-9,14,23H,6-7,10-11,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPFVUYUNBLRRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as imatinib, are known to inhibit the activity oftyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival.
Mode of Action
Analogous compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions. This binding inhibits the activity of the tyrosine kinases, thereby disrupting the growth factor signals.
Biological Activity
Methyl (4-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound with potential biological activities. Its unique structure, incorporating a piperidine ring and a sulfamoyl group, suggests various pharmacological applications, particularly in the fields of medicinal chemistry and drug discovery.
- Molecular Formula : C19H21N5O4S
- Molecular Weight : 415.5 g/mol
- CAS Number : 1797286-30-6
Structure
The compound features a methyl carbamate moiety linked to a sulfamoyl group, which is further connected to a phenyl ring. The presence of the cyanopyrazin moiety contributes to its potential biological activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various cellular processes, leading to therapeutic effects.
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. The mechanism often involves slow-binding kinetics that enhance selectivity for MMPs over other proteases .
- Neuroprotective Effects : Compounds with similar structural motifs have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. They may act as antagonists at muscarinic receptors, potentially modulating cognitive functions .
Pharmacological Studies
Recent studies have evaluated the pharmacological properties of related compounds:
- Anticancer Activity : Thiazolidine derivatives have demonstrated selective cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties .
- Metabolic Stability : Research indicates that carbamate derivatives can exhibit varying degrees of metabolic stability, influencing their therapeutic potential. For instance, certain derivatives showed half-lives conducive to maintaining therapeutic concentrations in vivo .
Table 1: Summary of Biological Activities
Recent Research Insights
- Inhibition of MMPs : A study on O-phenyl carbamate derivatives indicated significant inhibition of MMP-2, highlighting the potential role of this compound in treating conditions involving tissue remodeling and cancer metastasis .
- Neuroprotective Mechanisms : Investigations into related piperidine-based compounds revealed their capacity to cross the blood-brain barrier and exert neuroprotective effects, making them candidates for further development in neurodegenerative disease therapies .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally similar compounds from the provided evidence:
Table 1: Structural and Functional Comparison
Key Observations :
Piperidine vs. The 3-cyanopyrazine substituent introduces electron-withdrawing character, which could modulate electronic properties and improve metabolic stability compared to phenyl or pyrazole groups in analogs .
Sulfamoyl and Carbamate Functionalities :
- The sulfamoyl (-SO₂NH-) group is a common motif in enzyme inhibitors (e.g., carbonic anhydrase or dihydrofolate reductase inhibitors), while the carbamate (-OCONH-) group is prevalent in agrochemicals like asulam .
- Unlike asulam, which has a simpler sulfonamide-carbamate structure, the target compound’s piperidine-pyrazine scaffold may enhance systemic mobility in plants or animals due to improved lipophilicity .
Biological Activity: Compound 15 (piperazine-pyridine hybrid) showed antimicrobial activity in preliminary studies, likely due to sulfonamide-mediated disruption of folate pathways .
Physicochemical and Spectroscopic Comparisons
Table 2: Spectral Data and Physical Properties
- The target’s cyanopyrazine moiety would introduce distinct NMR signals (e.g., deshielded aromatic protons) and IR absorption for the nitrile group, differentiating it from Compounds 15 and 25 .
- Higher melting points in chlorophenyl-substituted analogs (e.g., Compound 25) suggest increased crystallinity due to halogenated aromatic interactions .
Research Implications and Gaps
- Synthetic Challenges: The cyanopyrazine and piperidine groups may require specialized coupling reagents, as seen in the synthesis of Compound 15 (using phenyl isocyanate) .
- Contradictions : While carbamates like asulam are well-characterized herbicides, the target’s complex heterocyclic system may shift its primary activity toward pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
